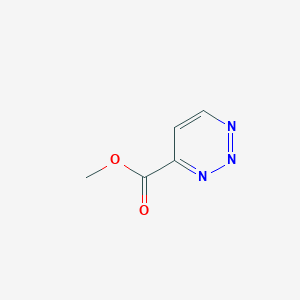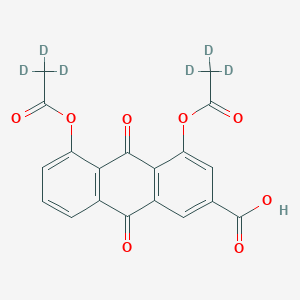![molecular formula C12H10N2S B12052888 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 51226-38-1](/img/structure/B12052888.png)
5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 6-aryl imidazo[2,1-b]thiazoles using a Vilsmeier-Haack reagent prepared by adding phosphorus oxychloride (POCl₃) to a solution of dimethylformamide (DMF) in chloroform at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts alkylation using aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Halogenated or alkylated derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Industry: This compound is used in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism by which 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole exerts its effects involves interaction with molecular targets such as DNA and enzymes. For instance, it can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it can interact with enzymes like caspases, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the methyl group at the 5-position.
5-Methylimidazo[2,1-b][1,3]thiazole: Lacks the phenyl group at the 6-position.
6-Phenylimidazo[2,1-b][1,3,4]thiadiazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness
5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Propriétés
Numéro CAS |
51226-38-1 |
|---|---|
Formule moléculaire |
C12H10N2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
5-methyl-6-phenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H10N2S/c1-9-11(10-5-3-2-4-6-10)13-12-14(9)7-8-15-12/h2-8H,1H3 |
Clé InChI |
AYMDAFMHIPIUQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-pentyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052816.png)
![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)
![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)




![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)




![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12052873.png)
![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)](/img/structure/B12052881.png)
